molecular formula C12H14 B14491618 (4-Methylpenta-2,3-dien-1-yl)benzene CAS No. 65108-23-8

(4-Methylpenta-2,3-dien-1-yl)benzene

Cat. No.: B14491618
CAS No.: 65108-23-8
M. Wt: 158.24 g/mol
InChI Key: LQEWBMUGVVQIHH-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4-phenyl-1,2-butadiene is an organic compound characterized by a conjugated diene system with a phenyl group attached to one of the double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-4-phenyl-1,2-butadiene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethyl-2-bromo-2-phenylethene with a suitable base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via elimination to form the desired diene compound.

Industrial Production Methods

Industrial production of 1,1-dimethyl-4-phenyl-1,2-butadiene typically involves large-scale synthesis using similar elimination reactions. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-phenyl-1,2-butadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding epoxides or carbonyl compounds.

    Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can yield saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophiles such as bromine or nitric acid for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1,1-Dimethyl-4-phenyl-1,2-butadiene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated diene systems.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of polymers and other materials due to its reactive diene system.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-4-phenyl-1,2-butadiene involves its interaction with various molecular targets and pathways. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which is a key pathway in many synthetic processes. The phenyl group can undergo electrophilic aromatic substitution, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.

    1-Phenyl-1,3-butadiene: Similar structure but lacks the dimethyl substitution.

    2,3-Dimethyl-1,3-butadiene: Similar diene system but with different substitution patterns.

Uniqueness

1,1-Dimethyl-4-phenyl-1,2-butadiene is unique due to the presence of both a phenyl group and dimethyl substitution on the diene system

Properties

CAS No.

65108-23-8

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-6,8-9H,10H2,1-2H3

InChI Key

LQEWBMUGVVQIHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCC1=CC=CC=C1)C

Origin of Product

United States

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